molecular formula C20H28O3 B13039087 Majusanic acid E

Majusanic acid E

Cat. No.: B13039087
M. Wt: 316.4 g/mol
InChI Key: GOADHRDZJUNBQS-HSGBFHSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Majusanic acid E is a diterpenoid compound belonging to the abietane class, primarily isolated from plants of the Illicium genus, such as Illicium majus and related species . These compounds are characterized by a tricyclic phenanthrene backbone with variable hydroxyl, methyl, and carboxyl substitutions, which critically influence their pharmacological properties .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4aS,10aR)-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-13(12-21)14-5-7-16-15(11-14)6-8-17-19(16,2)9-4-10-20(17,3)18(22)23/h5,7,11,13,17,21H,4,6,8-10,12H2,1-3H3,(H,22,23)/t13-,17-,19-,20+/m1/s1

InChI Key

GOADHRDZJUNBQS-HSGBFHSBSA-N

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)C(=O)O)C

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The bioactivity of diterpenoids like Majusanic acid E is closely tied to their structural features. Below is a comparative analysis with key analogs:

Structural Features

  • Majusanic Acid B and D : These compounds, isolated from Illicium brevistylum, share the abietane skeleton. Majusanic acid B (7) contains hydroxyl groups at positions C-12 and C-15, while Majusanic acid D (8) features additional oxygenation at C-5. Such substitutions enhance solubility and interaction with biological targets .
  • Jiadifenoic Acids: Jiadifenoic acids B (3) and C (4) have a similar backbone but differ in the placement of double bonds (e.g., Δ⁸,¹¹ vs. Δ⁷,¹³) and hydroxyl groups, which correlate with their antiviral potency against Coxsackie virus B3 (CVB3) .
  • Angustanoic Acids: Angustanoic acids F (10) and G (11) exhibit a podocarpane-type skeleton with a carboxyl group at C-19, distinguishing them from abietane-type Majusanic acids. These structural differences reduce their anti-inflammatory efficacy compared to abietane derivatives .

Bioactivity Profiles

Table 1: Comparative Bioactivity of Selected Diterpenoids
Compound Anti-CVB3 IC₅₀ (μM) Anti-Inflammatory Activity (NF-κB Inhibition) Source References
Majusanic Acid B 12.5 Moderate (β-glucuronidase inhibition) Illicium majus
Majusanic Acid D 8.3 High (NF-κB inhibition) Illicium majus
Jiadifenoic Acid B 3.3 Not reported Illicium spp.
Jiadifenoic Acid C 5.1 Not reported Illicium spp.
Angustanoic Acid F 66.7 Low Illicium spp.

Key Findings :

  • Antiviral Activity: Oxygenation patterns significantly enhance anti-CVB3 activity. For example, Majusanic acid D (IC₅₀ = 8.3 μM) and Jiadifenoic acid B (IC₅₀ = 3.3 μM) outperform less-oxygenated analogs like Angustanoic acid F (IC₅₀ = 66.7 μM) .
  • Anti-Inflammatory Effects: Abietane-type diterpenoids with hydroxyl groups at C-12 and C-15 (e.g., Majusanic acid B) show moderate inhibition of β-glucuronidase, while those with additional substitutions (e.g., Majusanic acid D) exhibit stronger NF-κB suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.